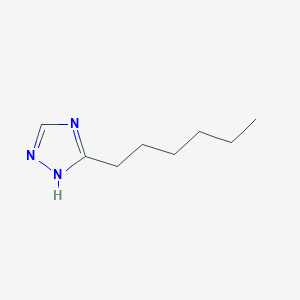
(1-Bromopropylidene)(triphenyl)-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Bromopropylidene)(triphenyl)-lambda~5~-phosphane is an organophosphorus compound that features a bromopropylidene group attached to a triphenylphosphane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromopropylidene)(triphenyl)-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with a bromopropylidene precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and diethyl ether, which help to stabilize the intermediate compounds formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Bromopropylidene)(triphenyl)-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.
Addition Reactions: The compound can participate in addition reactions with electrophiles or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, organolithium compounds, and other nucleophiles. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis and other side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with Grignard reagents can yield new organophosphorus compounds with different functional groups .
Applications De Recherche Scientifique
(1-Bromopropylidene)(triphenyl)-lambda~5~-phosphane has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions, including polymerization and hydrogenation reactions.
Material Science: It is used in the development of new materials with unique properties, such as conductive polymers and advanced composites
Mécanisme D'action
The mechanism of action of (1-Bromopropylidene)(triphenyl)-lambda~5~-phosphane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with various metal ions. These interactions can lead to the formation of new chemical bonds and the activation or inhibition of specific biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis with similar structural properties.
(1-Chloropropylidene)(triphenyl)-lambda~5~-phosphane: A related compound with a chlorine atom instead of bromine.
(1-Iodopropylidene)(triphenyl)-lambda~5~-phosphane: Another related compound with an iodine atom instead of bromine
Uniqueness
(1-Bromopropylidene)(triphenyl)-lambda~5~-phosphane is unique due to its specific reactivity and the ability to form stable complexes with various metal ions. This makes it a valuable reagent in organic synthesis and catalysis, offering distinct advantages over similar compounds in certain applications .
Propriétés
Numéro CAS |
66070-41-5 |
|---|---|
Formule moléculaire |
C21H20BrP |
Poids moléculaire |
383.3 g/mol |
Nom IUPAC |
1-bromopropylidene(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C21H20BrP/c1-2-21(22)23(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,2H2,1H3 |
Clé InChI |
HTNICZXFWIJJPD-UHFFFAOYSA-N |
SMILES canonique |
CCC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




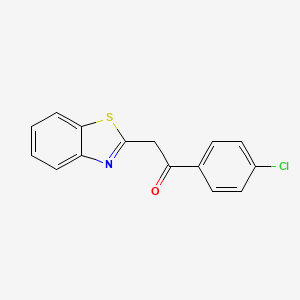
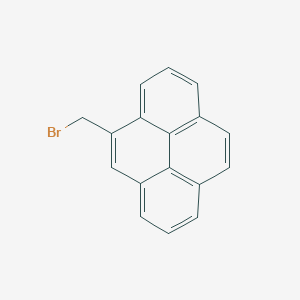
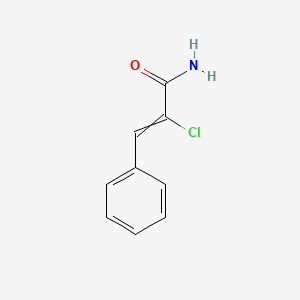
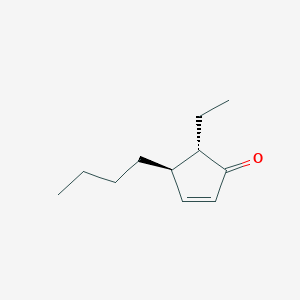
![1-(2-Methoxyhexahydro-2H-cyclopenta[b]furan-4-yl)oct-1-en-3-one](/img/structure/B14458762.png)
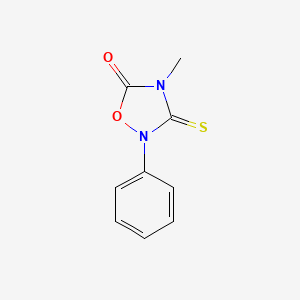
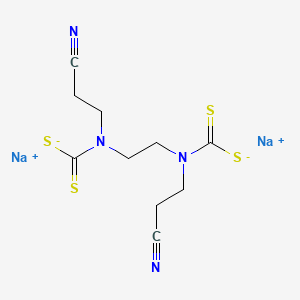
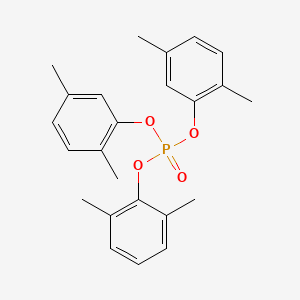
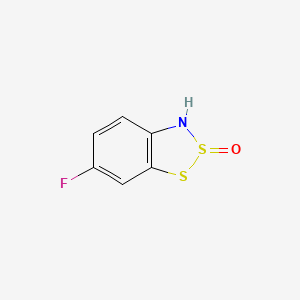
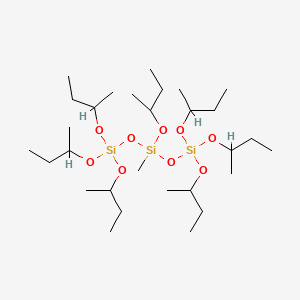
![2,5-Pyrrolidinedione, 1-[2-(2-pyridinyl)ethyl]-](/img/structure/B14458794.png)
